REACTION_SMILES
|
[C:12]([O-:13])(=[O:14])[CH3:15].[CH2:1]([CH3:2])[O:3][C:4]([CH:5]([CH:6]([CH2:7][CH3:8])[CH3:9])[OH:10])=[O:11].[Cl:28][CH2:29][Cl:30].[Na+:16].[O:17]=[Cr:18]([Cl:19])([O-:20])=[O:21].[nH+:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1>>[CH2:1]([CH3:2])[O:3][C:4]([C:5]([CH:6]([CH2:7][CH3:8])[CH3:9])=[O:10])=[O:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(O)C(C)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[Cr](=O)([O-])Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cc[nH+]cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(=O)C(C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |